molecular formula C9H8N2O2 B12867202 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12867202
M. Wt: 176.17 g/mol
InChI Key: QBSNTLVWTYEIOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone can be achieved through several methods. Another method utilizes an electrochemical approach, which is cleaner and more efficient, using acetic acid as an electrolyte .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method is particularly favored due to its high atom economy, scalability, and minimal impurity formation .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Aminobenzo[d]oxazol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position allows for unique interactions and reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(6-amino-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,10H2,1H3

InChI Key

QBSNTLVWTYEIOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)N

Origin of Product

United States

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